tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate
Overview
Description
tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate: is a chemical compound with the molecular formula C10H18FNO3 It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It can undergo cycloaddition reactions to form spirocycles, which are valuable intermediates in organic synthesis .
Biology and Medicine: In the field of biology and medicine, this compound is explored for its potential as a pharmacophore. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.
Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with fluoroethanol under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, or other bases in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted azetidines, while oxidation and reduction can lead to different functionalized derivatives.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The fluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The azetidine ring can also participate in hydrogen bonding and other interactions, contributing to its activity.
Comparison with Similar Compounds
- tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
- tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate
Comparison: Compared to similar compounds, tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate is unique due to the presence of the fluoroethoxy group. This group can significantly influence the compound’s reactivity and biological activity. The fluoroethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
Properties
IUPAC Name |
tert-butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO3/c1-10(2,3)15-9(13)12-6-8(7-12)14-5-4-11/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMMRKNPFDAJJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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